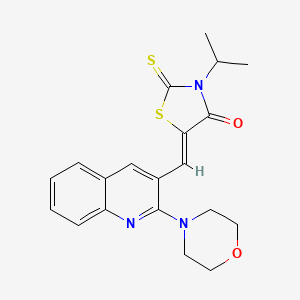

(Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Beschreibung

The compound (Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one belongs to the 2-thioxothiazolidin-4-one class, characterized by a five-membered thiazolidinone ring with a thiocarbonyl group. Key structural features include:

- Position 3: An isopropyl group, contributing to hydrophobicity and steric bulk.

- Position 5: A (2-morpholinoquinolin-3-yl)methylene substituent, combining a quinoline scaffold (with fused aromatic rings) and a morpholino moiety (a polar, six-membered amine-ether ring).

- Stereochemistry: The (Z)-configuration at the exocyclic double bond ensures specific spatial orientation for molecular interactions.

Eigenschaften

IUPAC Name |

(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-13(2)23-19(24)17(27-20(23)26)12-15-11-14-5-3-4-6-16(14)21-18(15)22-7-9-25-10-8-22/h3-6,11-13H,7-10H2,1-2H3/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAJNZDYTPGHOV-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that their targets may include bacterial and fungal proteins.

Mode of Action

It’s known that similar compounds inhibit dna synthesis in bacterial cells by blocking class ii topoisomerases. This suggests that (Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may interact with its targets in a similar manner, leading to inhibition of essential cellular processes.

Biochemische Analyse

Biochemical Properties

(Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial activity. The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and disruption of microbial growth.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to potential anticancer effects. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting normal cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the compound may interact with transcription factors or other regulatory proteins. The molecular mechanism also involves the formation of stable complexes with target proteins, which can alter their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to disrupt normal metabolic functions. For instance, the compound may inhibit key enzymes in the glycolytic pathway, leading to altered energy production and metabolic imbalances.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and its affinity for certain tissues determine its distribution and overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with target biomolecules and its overall efficacy. For example, the compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression.

Biologische Aktivität

(Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Structural Characteristics

The compound features a thiazolidin-4-one core, which is notable for its pharmacological potential. The thiazolidin-4-one structure allows for various modifications that can enhance biological activity. The morpholinoquinoline moiety contributes to its interaction with biological targets, potentially influencing its efficacy in various therapeutic applications.

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of DNA synthesis : Thiazolidin-4-ones have shown the ability to interfere with DNA replication and repair processes.

- Induction of apoptosis : Certain derivatives trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.

A review highlighted that thiazolidin-4-one derivatives exhibit significant anticancer activities across multiple cancer cell lines, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that thiazolidin-4-one derivatives can inhibit the growth of bacteria and fungi. For example:

- Inhibition of biofilm formation : Specific derivatives were tested against Pseudomonas aeruginosa and exhibited over 50% reduction in biofilm formation at concentrations near their minimum inhibitory concentration (MIC) .

This suggests that this compound may be effective in treating infections caused by biofilm-forming bacteria.

Antioxidant Activity

Thiazolidin-4-one compounds are also known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have reported significant antioxidant activity measured through assays like DPPH and ABTS .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural modifications. The following factors play a critical role:

- Substituents on the thiazolidin ring : Modifications at positions 2, 3, and 5 can drastically alter the compound's activity.

- Presence of heterocycles : Incorporating different heterocyclic moieties, such as quinolines or morpholines, can enhance interaction with biological targets.

Case Studies

- Anticancer Activity : A study evaluated a series of thiazolidinones against various cancer cell lines and reported IC50 values indicating potent anticancer effects. For instance, compounds with specific substitutions showed IC50 values as low as 1 µM against breast cancer cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of modified thiazolidinones against Staphylococcus aureus and found that certain derivatives exhibited MIC values below 50 µg/mL, demonstrating their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

(Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound with a thiazolidinone core, featuring a five-membered ring containing sulfur and nitrogen atoms substituted with an isopropyl group and a morpholinoquinoline moiety. This unique structure makes it a promising candidate for various applications, especially in medicinal chemistry and pharmacology.

Potential Applications

- Antimicrobial Activity : Research indicates that compounds with thiazolidinone structures, similar to (Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, exhibit antimicrobial, antifungal, and anticancer properties. These derivatives have demonstrated antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with antifungal activity exceeding conventional agents like ketoconazole.

- Interaction with Biological Targets : Molecular docking studies suggest that (Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one interacts effectively with bacterial enzymes and receptors involved in cell wall synthesis and metabolism. These interactions elucidate its mechanism of action and potential as an antimicrobial agent.

Structural Similarities and Biological Activities

Several compounds share structural similarities with (Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, each exhibiting unique biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(1H-indol-3-yl)methylene]-4-thiazolidinone | Indole substituent | Antibacterial and antifungal |

| 5-(morpholino)thiazolidinone | Morpholine group | Antimicrobial |

| 5-(benzo[d]thiazol)thiazolidinone | Benzothiazole moiety | Anticancer |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure Variations

Thiazolidin-4-one vs. Oxazolidin-4-one

The target compound’s 2-thioxothiazolidin-4-one core differs from 2-thioxooxazolidin-4-one analogs (e.g., (Z)-5-(benzylidene)-3-phenyl-2-thioxooxazolidin-4-one) by replacing the oxygen atom in the oxazolidinone ring with sulfur.

Substituent Effects at Position 3 and 5

Position 3 Substituents

- Phenyl group (e.g., ) : Enhances aromatic interactions but may decrease solubility.

- o-Tolyl group (e.g., ) : Adds methyl substitution for increased hydrophobicity and steric effects.

Position 5 Substituents

- (2-Morpholinoquinolin-3-yl)methylene (target compound): Combines a rigid, planar quinoline ring (for π-π stacking) with a morpholino group (for solubility and hydrogen bonding).

- Benzylidene derivatives (e.g., ) : Simpler aromatic groups with tunable electronic effects via substituents (e.g., electron-withdrawing/-donating groups).

- Pyridin-3-ylmethylene (e.g., ): Smaller heteroaromatic ring compared to quinoline, reducing steric bulk but limiting extended π interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.